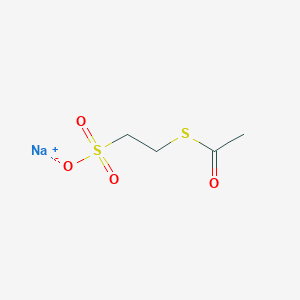

2-Acetylthioethanesulfonic Acid Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-acetylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOMPDETDVHAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635387 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76274-71-0 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetylthioethanesulfonic Acid Sodium Salt synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt

Introduction: Strategic Importance of a Key Intermediate

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Sodium 2-mercaptoethanesulfonate, widely known as Mesna.[1] Mesna is an indispensable chemoprotective agent used clinically to mitigate the urothelial toxicity of certain anticancer drugs like cyclophosphamide and ifosfamide.[2][3][4] These chemotherapeutics metabolize into toxic byproducts, such as acrolein, which accumulate in the bladder and can cause severe hemorrhagic cystitis. Mesna's free thiol group effectively neutralizes acrolein, forming a stable, non-toxic thioether that is safely excreted.[3]

The synthesis of the acetylated precursor, this compound, represents a critical step in several established routes to Mesna. The acetyl group serves as a stable and easily handled protecting group for the thiol functionality, which can be readily deprotected in a subsequent step. Understanding the synthesis of this intermediate is therefore fundamental for researchers and professionals involved in the development and manufacturing of this vital pharmaceutical agent.

This guide provides a detailed examination of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven protocols. We will explore the causality behind experimental choices, present self-validating methodologies, and provide visual workflows to ensure clarity and reproducibility.

Core Synthesis Pathway: A Two-Step Nucleophilic Substitution Approach

The most prevalent and industrially scalable synthesis of this compound begins with a readily available dihalogenated alkane. The pathway involves two sequential nucleophilic substitution reactions: first, the introduction of the sulfonate group, followed by the displacement of the remaining halide with a thioacetate nucleophile.

Part 1: Synthesis of Sodium 2-Haloethanesulfonate

The foundational step is the formation of a sodium 2-haloethanesulfonate (e.g., chloro- or bromo- derivative) from a 1,2-dihaloethane. This reaction, a variation of the Strecker sulfite synthesis, establishes the ethanesulfonate backbone of the molecule.[2]

Reaction Scheme: X-CH₂-CH₂-X + Na₂SO₃ → X-CH₂-CH₂-SO₃Na + NaX (where X = Cl or Br)

The choice between 1,2-dichloroethane and 1,2-dibromoethane as the starting material influences reaction kinetics and conditions. While the dichloro- derivative is often more cost-effective, the bromo- derivative is more reactive, typically leading to higher yields and milder reaction conditions.[5][6]

Causality in Experimental Design:

-

Excess Dihaloethane: A significant molar excess of the 1,2-dihaloethane is crucial.[5] This stoichiometric imbalance favors the monosubstituted product (the desired haloethanesulfonate) and statistically minimizes the formation of the disubstituted byproduct, ethane-1,2-disulfonate.

-

Solvent System: The reaction is often performed in a mixed aqueous-alcoholic solvent system (e.g., ethanol/water).[5] This ensures sufficient solubility for both the organic dihaloethane and the inorganic sodium sulfite, facilitating a productive reaction environment.

-

Catalysis: The addition of a catalytic amount of sodium bromide can accelerate the reaction when using 1,2-dichloroethane as a starting material, proceeding through an in-situ Finkelstein-type reaction to form the more reactive iodo- intermediate.[7]

Part 2: Formation of the Thioester

With the sodium 2-haloethanesulfonate intermediate in hand, the next step is a classic Williamson ether synthesis analogue, where a thioacetate salt displaces the halide to form the target thioester.

Reaction Scheme: X-CH₂-CH₂-SO₃Na + CH₃COSK (or CH₃COSNa) → CH₃COS-CH₂-CH₂-SO₃Na + KX (or NaX)

This nucleophilic substitution reaction directly yields this compound. Potassium thioacetate is a common reagent for this transformation due to its commercial availability and high reactivity. The reaction proceeds cleanly, driven by the formation of a stable alkali halide salt.

The overall synthesis pathway is visualized in the diagram below.

Caption: A flowchart of the two-step synthesis of the target molecule.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the synthesis pathway described. These procedures are designed to be self-validating, with clear endpoints and purification strategies.

Protocol 1: Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from established literature procedures.[5]

-

Apparatus Setup: Assemble a 5-liter round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: To the flask, add 615 g (3.3 moles) of 1,2-dibromoethane, 1250 mL of 95% ethanol, and 450 mL of water.

-

Reaction Initiation: Begin stirring and heat the mixture to a gentle boil.

-

Sulfite Addition: Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution slowly to the boiling reaction mixture via the dropping funnel over approximately 2 hours.

-

Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 2 hours.

-

Solvent Removal: Reconfigure the condenser for distillation. Distill off the excess 1,2-dibromoethane and ethanol. The recovered 1,2-dibromoethane can be separated from the aqueous distillate and reused.[5]

-

Isolation: Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.

-

Purification: Extract the resulting solid residue with 2 liters of boiling 95% ethanol. The desired product, sodium 2-bromoethanesulfonate, is soluble in hot ethanol, while the primary byproduct, sodium bromide, is significantly less soluble.

-

Crystallization: Cool the hot ethanol extract to induce crystallization of the product. The mother liquor can be concentrated and used for a second extraction of the solid residue to improve the overall yield.

-

Drying: Filter the crystals and dry them in an oven at 110°C. The expected yield is 165–190 g (78–90%).[5]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the intermediate from Protocol 1 into the final target molecule.

-

Apparatus Setup: Equip a suitable round-bottomed flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve sodium 2-bromoethanesulfonate (1 mole equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Nucleophile Addition: Add potassium thioacetate (1.1 mole equivalents) to the solution. A slight excess of the nucleophile ensures complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. The precipitated potassium bromide byproduct can be removed by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure this compound.

Quantitative Data Summary

| Parameter | Protocol 1: Sodium 2-Bromoethanesulfonate | Protocol 2: this compound |

| Key Starting Material | 1,2-Dibromoethane | Sodium 2-Bromoethanesulfonate |

| Key Reagent | Sodium Sulfite | Potassium Thioacetate |

| Molar Ratio (SM:Reagent) | 3.3 : 1 | 1 : 1.1 |

| Solvent | Ethanol / Water | Ethanol or DMF |

| Reaction Temperature | Boiling Point (~80-90°C) | 60-80°C |

| Reaction Time | ~4 hours | Varies (monitor by TLC) |

| Typical Yield | 78-90%[5] | >85% (Typical for SN2 reactions) |

Workflow Visualization

The laboratory procedure can be broken down into a logical sequence of unit operations, as illustrated below.

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Scale-up synthesis of mesna using alkyl trithiocarbonate approach | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]

- 7. CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetylthioethanesulfonic Acid Sodium Salt

Introduction

2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) is a specialized organosulfur compound of significant interest within the pharmaceutical and research sectors.[1][2][3] Structurally, it is the S-acetylated thioester derivative of 2-mercaptoethanesulfonic acid sodium salt, a molecule better known by its common name, Mesna. Its primary and most critical application is as a certified impurity and reference standard in the quality control, stability testing, and analytical method development for pharmaceutical formulations containing Mesna.[2][4] Mesna is an important uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like cyclophosphamide and ifosfamide.[5]

Given its role as a critical analytical standard, a comprehensive understanding of its physicochemical properties is not merely academic but essential for its correct handling, characterization, and application. This guide provides an in-depth exploration of these properties, detailing the underlying chemical principles and furnishing field-proven protocols for its analysis. The methodologies described are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, analytical chemists, and drug development professionals.

Section 1: Core Physicochemical Properties

The molecular structure of this compound is defined by two key functional groups: an ionic sodium sulfonate (-SO₃⁻Na⁺) head and a thioacetate (-S-C(=O)CH₃) tail, connected by an ethylene bridge. This amphiphilic character dictates its physical and chemical behavior. The sodium sulfonate group is highly polar and confers significant water solubility, while the thioacetate group is comparatively nonpolar and represents the site of potential chemical reactivity, primarily hydrolysis.

Summary of Key Properties

| Property | Value | Source(s) |

| CAS Number | 76274-71-0 | [1][2][3] |

| Molecular Formula | C₄H₇NaO₄S₂ | [1][2] |

| Molecular Weight | 206.22 g/mol | [2] |

| IUPAC Name | Sodium 2-(acetylthio)ethane-1-sulfonate | [2] |

| Common Synonyms | Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt; Mesna Impurity C | [2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Highly soluble in water; Soluble in polar protic solvents (e.g., methanol) | [6] |

| Storage Conditions | 2-8°C, in a tightly sealed container, protected from moisture | [2] |

Detailed Discussion of Properties

-

Solubility and Polarity: The presence of the fully ionized sodium sulfonate group makes the molecule exceptionally soluble in water and other polar solvents.[6] This is a critical property for its use as a reference standard, as it allows for the straightforward preparation of aqueous stock solutions for chromatographic analysis. Its mobility in reverse-phase liquid chromatography is typically low without ion-pairing agents, as it elutes early with highly aqueous mobile phases.

-

Stability and Storage: The thioester linkage is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield Mesna and acetic acid. Therefore, the material should be stored in a cool, dry environment (2-8°C is recommended) in a tightly sealed container to minimize exposure to atmospheric moisture and prevent degradation.[2] Solutions should be prepared fresh or stored under conditions validated for stability.

-

Acidity (pKa): The parent acid, 2-acetylthioethanesulfonic acid, is a strong acid due to the sulfonic acid moiety. Its pKa is estimated to be very low (<1). Consequently, in the solid sodium salt form and in aqueous solutions within a typical pH range (pH 2-12), the sulfonate group exists exclusively in its anionic form.

Section 2: Analytical Characterization and Protocols

Accurate characterization is paramount for a reference standard. The following section details robust, field-tested protocols for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the definitive technique for unambiguous structural elucidation. ¹H NMR provides a precise map of the proton environment, confirming the connectivity and integrity of the molecule. Deuterated water (D₂O) is the solvent of choice due to the compound's high polarity and to avoid an interfering solvent signal in the region where the ethylene protons resonate.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the substance and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).

-

Internal Standard: Add a trace amount of a suitable internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), to set the chemical shift reference to 0.00 ppm.

-

Mixing: Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard single-pulse experiment with water suppression (e.g., using presaturation) is typically sufficient.

Expected ¹H NMR Spectrum (in D₂O):

-

~2.4 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-C(=O)CH₃). It appears as a singlet because there are no adjacent protons.

-

~3.2-3.4 ppm (triplet, 2H): Corresponds to the two protons of the methylene group adjacent to the thioester (-S-CH₂-). The signal is split into a triplet by the two neighboring protons on the other methylene group.

-

~3.4-3.6 ppm (triplet, 2H): Corresponds to the two protons of the methylene group adjacent to the sulfonate (-CH₂-SO₃⁻). This signal is also split into a triplet by its methylene neighbors.

Mass Spectrometry (MS)

Expertise & Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment, capable of separating and identifying trace impurities. Electrospray ionization (ESI) is the preferred ionization technique for this polar, pre-ionized molecule.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in water. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is suitable, but for better retention of this polar analyte, a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 98% A) and gradually increase the organic content (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Conditions (ESI Negative Mode):

-

Ionization Mode: ESI negative is optimal as the molecule is an anion in solution.

-

Capillary Voltage: -2.5 to -3.5 kV.

-

Drying Gas: Nitrogen at a flow rate of 8-12 L/min and temperature of 300-350°C.

-

Mass Range: Scan from m/z 50 to 500.

-

Expected Mass Spectrum:

-

Primary Ion: In negative ion mode, the primary observed ion will be the de-sodiated molecule [M-Na]⁻.

-

Calculated m/z for [C₄H₇O₄S₂]⁻: 182.9791

-

Observed m/z: Should be within 5 ppm of the calculated exact mass on an HRMS instrument (e.g., TOF or Orbitrap).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, serving as a molecular fingerprint. It validates the core structural components: the thioester carbonyl, the sulfonate group, and the aliphatic backbone.

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Expected Characteristic IR Absorption Bands:

-

~1690 cm⁻¹ (strong): C=O stretching vibration of the thioester group. This is a highly characteristic and strong peak.

-

~1200 cm⁻¹ (strong) and ~1050 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations of the sulfonate (SO₃⁻) group, respectively. These are typically very intense and sharp absorptions.

-

2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the ethylene backbone.

-

~620 cm⁻¹ (medium): C-S stretching vibration.[7]

Section 3: Handling, Storage, and Safety

As a high-purity chemical standard, proper handling is crucial to maintain its integrity and ensure user safety.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn when handling the material.[8]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a refrigerator at 2-8°C.[2] The substance should be protected from moisture and incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. As it contains sulfur, specific disposal protocols may apply.

Conclusion

This compound is a molecule of high importance in the pharmaceutical industry, serving as an indispensable tool for ensuring the quality and safety of Mesna-containing drug products. Its physicochemical profile is dominated by the highly polar sodium sulfonate group, which imparts excellent water solubility, and the reactive thioester group, which necessitates careful storage to prevent degradation. The analytical protocols outlined in this guide—NMR for structure confirmation, LC-MS for purity and identity, and FT-IR for functional group verification—provide a robust framework for its comprehensive characterization. By applying these methods, researchers and quality control professionals can confidently verify the integrity of this critical reference standard.

References

- This compound - CymitQuimica. CymitQuimica.

- 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039 - PubChem. PubChem.

- CAS No : 76274-71-0| Product Name : Mesna - Impurity C (Sodium Salt) - Pharmaffiliates.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Electronic Supplementary Material (ESI)

- 2-Mercaptoethanesulfonic acid sodium salt - AK Scientific, Inc. AK Scientific, Inc.

- NMR Chemical Shifts. University of Wisconsin-Madison.

- This compound | A188700 - ENCO. ENCO.

- CAS#:76274-71-0 | this compound | Chemsrc. Chemsrc.

- ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya.

- Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC - NIH.

- 2-Acetylthioethanesulfonic Acid Sodium Salt_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. Shanghai Huicheng Biotech.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | A188700 | ENCO [enco.co.il]

- 4. 2-Acetylthioethanesulfonic Acid Sodium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. rsc.org [rsc.org]

- 8. aksci.com [aksci.com]

structure elucidation of 2-Acetylthioethanesulfonic Acid Sodium Salt

Note: In positive ion mode, one might observe adducts such as [M+Na]⁺ at m/z 229.00, representing the intact salt with an additional sodium cation. [11]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system like 50:50 acetonitrile:water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in negative ion mode over a relevant m/z range (e.g., 50-500). If desired, acquire a spectrum in positive ion mode as well.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the parent ion ([M-Na]⁻ at m/z 184) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Integrated Structure Confirmation

The definitive proof of structure for this compound is achieved by synthesizing the information from all three analytical techniques:

-

Mass Spectrometry confirms the mass of the constituent anion is 183.98 Da, consistent with the molecular formula C₄H₇O₄S₂⁻.

-

FT-IR Spectroscopy provides unequivocal evidence for the key functional groups: a thioester carbonyl (~1690 cm⁻¹) and a sulfonate group (~1200 and ~1050 cm⁻¹). [7]3. NMR Spectroscopy provides the final, detailed map of the carbon-hydrogen framework.

-

The ¹H NMR shows a 3H singlet, confirming the isolated acetyl methyl group, and two distinct 2H triplets, confirming the -CH₂-CH₂- linkage between the two functional groups.

-

The ¹³C NMR shows four distinct signals, accounting for all carbon atoms, with chemical shifts that perfectly align with their expected environments: a methyl carbon, a thioester carbonyl carbon, and two distinct methylene carbons attached to sulfur and a sulfonate group, respectively.

-

The collective data from these orthogonal methods leaves no ambiguity and conclusively validates the structure of this compound.

References

-

Journal of the Chemical Society B. The infrared and Raman spectra of some thioacetals. [Link]

-

ENCO. This compound | A188700. [Link]

-

PubChem. ethanesulfonic acid, 2-((2-mercapto-1-(mercaptomethyl)ethyl)thio)-, sodium salt. [Link]

-

PubChem. 2-(Acetylthio)ethanesulfonic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Chemistry Stack Exchange. Sulfonates infrared spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChemLite. Ethanesulfonic acid, 2-((2-mercapto-1-(mercaptomethyl)ethyl)thio)-, sodium salt. [Link]

-

Shanghai Huicheng Biotech. This compound. [Link]

-

Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. [Link]

-

National Institutes of Health (NIH). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

- Google Patents. Process for preparing 2-mercaptoethanesulfonic acid and its salts.

-

The Rockefeller University. Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. [Link]

-

National Institutes of Health (NIH). Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemsrc. CAS#:76274-71-0 | this compound. [Link]

-

PubChem. Sodium ethanesulphonate. [Link]

-

IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

-

ResearchGate. Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 76274-71-0 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 8. The infrared and Raman spectra of some thioacetals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 2-Acetylthioethanesulfonic Acid Sodium Salt as a Mesna Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesna, chemically known as sodium 2-mercaptoethanesulfonate, is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[1][2][3] The purity of the Mesna drug substance is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive overview of 2-Acetylthioethanesulfonic Acid Sodium Salt, a known impurity of Mesna, often designated as Mesna Impurity C. We will delve into its chemical properties, potential origins, and the analytical methodologies required for its detection and control within the stringent frameworks of pharmaceutical quality control.

Introduction to Mesna and the Imperative of Impurity Profiling

Mesna's therapeutic action relies on its free thiol (-SH) group, which detoxifies acrolein, a urotoxic metabolite of certain chemotherapeutic drugs, in the urinary tract.[1] The presence of impurities in the Mesna active pharmaceutical ingredient (API) can potentially compromise its protective function, introduce new toxicities, or affect the stability of the drug product.

Pharmaceutical impurities are broadly categorized by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2), into organic impurities, inorganic impurities, and residual solvents.[4][5][6] Organic impurities, such as this compound, can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, or degradation products.[2][4][6]

Regulatory Framework: ICH Guidelines

The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines. The ICH has established thresholds for reporting, identification, and qualification of impurities in new drug substances.[4][7]

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Data synthesized from ICH Q3A(R2) guidelines.[7] |

Understanding these thresholds is fundamental for establishing a robust control strategy for any identified impurity, including this compound.

Profile of this compound (Mesna Impurity C)

Chemical Identity and Properties

This compound is recognized as a process-related impurity and a potential degradation product of Mesna. It is also referred to as Mesna EP Impurity C or S-(2-Sulfoethyl) Ester Ethanethioic Acid Sodium Salt.[8][9][10]

| Property | Value | Source |

| Chemical Name | 2-(Acetylthio)ethanesulfonic Acid Sodium Salt | [11][12] |

| Synonyms | Sodium 2-(S-Acetylthio)ethanesulfonate, Mesna Impurity C | [9] |

| CAS Number | 76274-71-0 | [9][11] |

| Molecular Formula | C4H7NaO4S2 | [9][13] |

| Molecular Weight | 206.22 g/mol | [9][13] |

The structure of this impurity is characterized by the acetylation of the thiol group of Mesna. This modification blocks the free sulfhydryl group, which is essential for Mesna's uroprotective activity.

Origin and Formation Pathways

Understanding the potential formation pathways of this compound is crucial for implementing effective control measures during the synthesis and storage of Mesna.

Synthesis-Related Formation:

One of the common synthetic routes for Mesna involves the reaction of sodium bromoethanesulfonate with a sulfur-containing reagent.[14] The use of acetylating agents or the presence of acetic acid or related compounds as residual solvents or reactants in the synthesis process could potentially lead to the formation of this compound as a by-product.

Degradation-Related Formation:

While the primary degradation product of Mesna is its oxidized disulfide form, dimesna, other degradation pathways could exist under specific conditions of pH, temperature, and in the presence of certain excipients.[14][15] Acetylation could theoretically occur if the drug product is formulated with or comes into contact with acetyl-donating species.

Caption: Potential synthesis-related formation pathway of Mesna Impurity C.

Analytical Methodologies for Detection and Quantification

A robust analytical method is essential for the accurate detection and quantification of this compound in Mesna drug substance and drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[2][16]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial to separate Mesna from its impurities, including this compound and dimesna.

Typical HPLC Parameters:

| Parameter | Typical Value |

| Mode | Reversed-Phase Liquid Chromatography |

| Detector | UV at approximately 235 nm[17] |

| Column | C18 (e.g., 4.6-mm × 25-cm; 10-µm packing L1)[17] |

| Mobile Phase | A suitable buffered aqueous solution and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min[17] |

| Injection Volume | 20 µL[17] |

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Other Potential Analytical Techniques

While HPLC is the primary method, other techniques can be used for characterization and structural elucidation:

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns for definitive identification of impurities.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[16]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Can provide information about the functional groups present in the impurity.[2]

Caption: General workflow for the analysis of Mesna impurities by HPLC.

Control Strategy for this compound

A comprehensive control strategy for this impurity should be implemented throughout the drug development lifecycle.

During Process Development:

-

Source Material Control: Scrutinize the quality of starting materials and reagents to minimize the introduction of potential precursors.

-

Process Optimization: Optimize reaction conditions (temperature, pH, reaction time) and purification steps (crystallization, chromatography) to minimize the formation and effectively remove the impurity.

For Routine Manufacturing:

-

In-Process Controls (IPCs): Implement IPCs at critical steps to monitor and control the level of the impurity.

-

Final API Specification: Establish a justified acceptance criterion for this compound in the final Mesna API specification, based on batch data, stability studies, and toxicological assessments if necessary.

-

Stability Studies: Monitor the level of the impurity in the drug substance and drug product under various storage conditions (long-term, accelerated, and stress testing) to understand its degradation profile.

Conclusion

Effective control of impurities is a non-negotiable aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, as a potential impurity in Mesna, requires careful consideration and a robust control strategy. By understanding its chemical nature, potential formation pathways, and employing validated analytical methods, drug developers and manufacturers can ensure that Mesna products meet the highest quality standards, thereby safeguarding patient health. This guide serves as a foundational resource for scientists and researchers to navigate the complexities of impurity profiling for Mesna.

References

-

ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mesna?. [Link]

-

Veeprho. (n.d.). Mesna Impurities and Related Compound. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

Pharmaffiliates. (n.d.). Mesna-impurities. [Link]

-

U.S. Pharmacopeia. (n.d.). Mesna. [Link]

-

Kingston University. (n.d.). New Investigations into the Stability of Mesna using LC-MS/MS and NMR. [Link]

-

Western University. (n.d.). Pharmacokinetics and Therapeutic Uses of Mesna. [Link]

-

Chemsrc. (2024). CAS#:76274-71-0 | this compound. [Link]

-

Medicinal and Medical Chemistry. (n.d.). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]

- Google Patents. (n.d.).

-

Pharmaffiliates. (n.d.). Mesna - Impurities. [Link]

-

U.S. Pharmacopeia. (n.d.). Mesna - USP-NF ABSTRACT. [Link]

-

National Institutes of Health. (n.d.). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. [Link]

-

Medicinal and Medical Chemistry. (2024). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]

-

PubChem. (n.d.). 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039. [Link]

-

SynZeal. (n.d.). Mesna EP Impurity A | 25985-57-3. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 76274-71-0| Product Name : Mesna - Impurity C (Sodium Salt). [Link]

-

PubMed. (2005). High performance liquid chromatography analysis of MESNA (2-mercaptoethane sulfonate) in biological samples using fluorescence detection. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 69536-71-6 | Product Name : Mesna - Impurity C (Freebase). [Link]

-

Axios Research. (n.d.). Mesna EP Impurity E Sodium Salt. [Link]

-

ResearchGate. (2025). A Review on Mesna Pharmacology and its Analytical Techniques. [Link]

Sources

- 1. What is the mechanism of Mesna? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tasianinch.com [tasianinch.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | 76274-71-0 [chemicalbook.com]

- 12. CAS#:76274-71-0 | this compound | Chemsrc [chemsrc.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]

- 15. researchke.kingston.ac.uk [researchke.kingston.ac.uk]

- 16. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]

- 17. drugfuture.com [drugfuture.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Acetylthioethanesulfonic Acid Sodium Salt

Preamble: Navigating the Known and the Novel

For researchers, scientists, and professionals in drug development, the exploration of novel compounds is a journey from the known to the unknown. This guide delves into the mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound that, while not extensively studied on its own, holds a significant relationship to a well-established therapeutic agent. Our exploration will, therefore, be twofold: a rigorous examination of the known actions of its parent compound and a scientifically-grounded postulation of its own mechanistic pathways, offering a roadmap for future research.

Introduction to this compound: An Identity Linked to Mesna

This compound is a chemical entity primarily recognized in pharmaceutical contexts as an impurity or related compound to Mesna (2-mercaptoethanesulfonic acid sodium salt)[1][2]. Mesna is a crucial detoxification agent used in chemotherapy to mitigate the urotoxic side effects of agents like cyclophosphamide and ifosfamide[3]. The structural similarity between this compound and Mesna is the cornerstone of our understanding and hypotheses regarding its biological activity.

Table 1: Comparative Molecular Profile

| Feature | This compound | Mesna (2-Mercaptoethanesulfonic Acid Sodium Salt) |

| CAS Number | 76274-71-0[4] | 19767-45-4 |

| Molecular Formula | C4H7NaO4S2[4] | C2H5NaO3S2 |

| Molecular Weight | 206.22 g/mol [5] | 164.18 g/mol |

| Key Functional Group | Acetylthio (-S-C(O)CH3) | Thiol/Mercapto (-SH) |

The key distinction lies in the terminal sulfur-linked group: an acetylthio group in our compound of interest versus a free thiol (mercapto) group in Mesna. This seemingly minor difference has profound implications for its mechanism of action, suggesting a potential role as a prodrug.

The Established Mechanism of Mesna: A Two-Pronged Protective Role

To hypothesize the action of this compound, we must first master the mechanisms of Mesna.

Uroprotection via Acrolein Neutralization

The primary clinical application of Mesna is to prevent hemorrhagic cystitis, a severe bladder inflammation caused by the chemotherapy metabolite, acrolein.

-

The Problem: The chemotherapeutic agents cyclophosphamide and ifosfamide are metabolized in the liver, producing acrolein as a byproduct. Acrolein is highly reactive and accumulates in the bladder, where it causes severe damage to the urothelium.

-

Mesna's Solution: Mesna is administered intravenously and is rapidly oxidized to its inactive disulfide form, dimesna. In the kidneys, dimesna is reduced back to the active Mesna, which is then concentrated in the urine. In the bladder, the free thiol group of Mesna engages in a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein, forming a stable and non-toxic thioether conjugate that is safely excreted.

Caption: Uroprotective mechanism of Mesna against acrolein-induced toxicity.

Modulation of Myeloperoxidase (MPO) Activity

Beyond its uroprotective role, Mesna has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular disease[3][6].

-

MPO's Role in Inflammation: MPO is released by neutrophils and macrophages at sites of inflammation. It catalyzes the formation of highly reactive oxidants, such as hypochlorous acid, which contribute to tissue damage.

-

Mesna's Inhibition: Mesna competes with chloride, the natural substrate of MPO, thereby inhibiting the enzyme's chlorinating activity with a half-maximal inhibitory concentration (IC50) of 5µM[3]. This action switches the enzyme's catalytic pathway, effectively reducing the production of damaging oxidants and positioning Mesna as a potential anti-inflammatory agent[3][6].

A Postulated Mechanism for this compound: A Prodrug Hypothesis

Given the available evidence, the most plausible mechanism of action for this compound is that it functions as a prodrug of Mesna.

The central hypothesis is that the acetylthio group is hydrolyzed in vivo by esterase enzymes, releasing the active Mesna. This biotransformation would unmask the critical free thiol group necessary for both acrolein neutralization and MPO inhibition.

Caption: Proposed metabolic activation of this compound.

This prodrug strategy could offer advantages, such as altered pharmacokinetics, improved stability, or modified tissue distribution compared to direct administration of Mesna. The acetyl group may protect the thiol from premature oxidation, potentially leading to more efficient delivery of the active agent to its target sites.

A Framework for Mechanistic Validation: Experimental Protocols

To validate the proposed prodrug mechanism, a series of targeted experiments are required. The following protocols provide a self-validating system to test this hypothesis.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To determine if this compound is converted to Mesna in a biological matrix.

Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a 10 mM stock solution of Mesna as a positive control and for standard curve generation.

-

-

Incubation:

-

Incubate the test compound at a final concentration of 100 µM in fresh human plasma or with purified esterase enzymes (e.g., porcine liver esterase) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

Immediately stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Analyze the supernatant for the presence and quantity of both the parent compound and Mesna using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Generate a standard curve for Mesna to quantify its formation over time.

-

Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Mesna would strongly support the hydrolysis hypothesis.

Caption: Workflow for the in vitro hydrolysis assay.

Protocol 2: Acrolein-Urothelial Cell Co-culture Assay

Objective: To assess the ability of this compound to protect bladder cells from acrolein-induced toxicity, indicative of its conversion to active Mesna.

Methodology:

-

Cell Culture:

-

Culture human urothelial cells (e.g., SV-HUC-1) in appropriate media until they reach 80-90% confluency in 96-well plates.

-

-

Treatment:

-

Pre-treat cells for 1-2 hours with varying concentrations of:

-

This compound

-

Mesna (positive control)

-

Vehicle control (media alone)

-

-

-

Acrolein Challenge:

-

Introduce a cytotoxic concentration of acrolein (previously determined via a dose-response curve) to all wells except the negative control.

-

Incubate for 24 hours.

-

-

Viability Assessment:

-

Measure cell viability using a standard assay such as MTT or PrestoBlue. Read absorbance or fluorescence according to the manufacturer's protocol.

-

Expected Outcome: If the compound is converted to Mesna, a dose-dependent protection against acrolein-induced cell death should be observed, mirroring the protective effect of the Mesna positive control.

Protocol 3: Myeloperoxidase (MPO) Inhibition Assay

Objective: To determine if this compound can inhibit MPO activity, likely following its conversion to Mesna.

Methodology:

-

Assay Preparation:

-

Use a commercially available MPO inhibitor screening kit or a well-established protocol based on the peroxidase activity of MPO (e.g., using TMB as a substrate).

-

-

Pre-incubation (Optional but recommended):

-

To test for the necessity of hydrolysis, pre-incubate this compound with an esterase source for a set period before adding it to the MPO assay.

-

-

Inhibition Assay:

-

In a 96-well plate, combine purified human MPO with varying concentrations of:

-

This compound (with and without esterase pre-incubation)

-

Mesna (positive control)

-

A known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide)

-

-

Initiate the reaction by adding hydrogen peroxide and the substrate.

-

-

Measurement:

-

Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate.

-

Calculate the percentage of MPO inhibition and determine the IC50 value.

-

Expected Outcome: The compound is expected to show significant MPO inhibition only after pre-incubation with esterases, while Mesna will show immediate inhibition. This would provide strong evidence for its bioactivation-dependent mechanism.

Conclusion and Future Directions

While direct research into the mechanism of action of this compound is currently limited, its identity as a related compound to Mesna provides a robust framework for understanding its likely biological role. The central hypothesis, grounded in established biochemical principles, is its function as a prodrug that is hydrolyzed in vivo to release the active uroprotectant and MPO inhibitor, Mesna.

The experimental protocols outlined in this guide offer a clear and logical path for researchers to rigorously test this hypothesis. Validation of this mechanism could open new avenues for its application, potentially as a more stable or kinetically favorable alternative to Mesna in clinical settings. This journey from a known impurity to a potentially valuable therapeutic agent underscores the importance of curiosity-driven, mechanistically-focused research in drug development.

References

-

The utility of sulfonate salts in drug development . PubMed. [Link]

-

Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase . PubMed. [Link]

-

ETHANESULFONIC ACID SODIUM SALT . Ataman Kimya. [Link]

-

Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase . Free Radical Biology and Medicine. [Link]

-

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development . GSC Biological and Pharmaceutical Sciences. [Link]

-

2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 . PubChem. [Link]

-

Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation . ResearchGate. [Link]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. 2-(Acetylthio)ethanesulfonic acid | C4H8O4S2 | CID 11644039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylthioethanesulfonic Acid Sodium Salt_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Acetylthioethanesulfonic Acid Sodium Salt

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key reagent is a critical physicochemical property that governs its behavior in various stages of research and development, from reaction kinetics in synthesis to bioavailability in formulation. This technical guide provides a comprehensive overview of the solubility profile of 2-Acetylthioethanesulfonic Acid Sodium Salt, a compound of interest in various scientific applications. We will delve into its solubility in a range of common laboratory solvents, present a detailed, field-proven experimental protocol for solubility determination, and explore the underlying chemical principles that dictate its solubility characteristics. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions in experimental design and process development.

Introduction

This compound (CAS: 76274-71-0) is a chemical compound with the molecular formula C4H7NaO4S2.[1][2] It is the sodium salt of 2-acetylthioethanesulfonic acid and is structurally related to Mesna, a well-known mucolytic and detoxification agent. Understanding the solubility of this compound is paramount for its effective use in various applications, including as a reagent in chemical synthesis, in the preparation of stock solutions for in vitro assays, and in the development of potential therapeutic formulations. This guide aims to provide a thorough understanding of its solubility across a spectrum of solvents and the factors that influence this critical parameter.

Physicochemical Properties Influencing Solubility

The solubility of this compound is primarily governed by its molecular structure, which features both ionic and polar functional groups. The presence of a sodium sulfonate group (-SO3Na) confers a high degree of polarity and the ability to form strong ion-dipole interactions with polar solvents. The acetylthio group (CH3C(=O)S-) and the ethane backbone contribute to its organic character.

The interplay of these structural features dictates the compound's solubility based on the principle of "like dissolves like."[3] Solvents that are highly polar and capable of effectively solvating both the sodium cation and the sulfonate anion will be the most effective at dissolving this salt.

Solubility Profile of this compound

Based on its chemical structure and general principles of solubility for sulfonic acid salts, a qualitative and, where available, quantitative solubility profile can be established.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | The high polarity of water and its ability to form strong ion-dipole interactions with the sodium and sulfonate ions lead to high solubility.[4] |

| Methanol | Polar Protic | Moderate to High | Methanol is a polar solvent capable of hydrogen bonding and solvating ions, though generally less effective than water.[5] |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its longer alkyl chain reduces its overall polarity, likely resulting in lower solubility compared to methanol.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including many salts.[7][8] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | DMF is another polar aprotic solvent with good solvating properties for many organic salts. |

| Acetonitrile | Polar Aprotic | Low | Acetonitrile is less polar than DMSO and DMF and is generally a poorer solvent for ionic compounds.[9] |

| Acetone | Polar Aprotic | Low to Insoluble | Acetone has a lower dielectric constant than the aforementioned polar aprotic solvents, making it a poor solvent for ionic salts. |

| Dichloromethane (DCM) | Non-polar | Insoluble | As a non-polar solvent, DCM cannot effectively solvate the ionic components of the salt. |

| Hexane | Non-polar | Insoluble | Hexane is a non-polar hydrocarbon and will not dissolve polar, ionic compounds. |

Note: The expected solubilities are qualitative and should be confirmed experimentally. The actual quantitative solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their concentrations.

-

Determine the concentration of the dissolved compound in the sample from the calibration curve. This concentration represents the equilibrium solubility.

-

Self-Validating System and Causality

-

Why an excess of solid? This ensures that the solution becomes saturated and reaches equilibrium, providing a true measure of the maximum amount of solute that can dissolve.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[11]

-

Why a prolonged equilibration time? This allows the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation.

-

Why centrifugation and filtration? These steps are essential to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Why HPLC for quantification? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved solute, even in the presence of minor impurities.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.[12]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[11] However, this relationship should be determined experimentally.

-

pH: The pH of the solvent can influence the ionization state of the compound. For this compound, the sulfonate group is the salt of a strong acid and will remain ionized over a wide pH range. Therefore, pH is expected to have a minimal effect on its solubility in aqueous solutions unless it leads to chemical degradation.

-

Co-solvents: The addition of a co-solvent can either increase or decrease the solubility. For instance, adding a water-miscible organic solvent like ethanol to an aqueous solution will likely decrease the solubility of this ionic salt due to a reduction in the overall polarity of the solvent system.[13]

-

Common Ion Effect: The presence of a common ion (e.g., sodium ions from another salt) in the solution can decrease the solubility of this compound, as predicted by Le Chatelier's principle.[11]

Visualization of Concepts

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Affecting Solubility

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. quora.com [quora.com]

- 5. seniorchem.com [seniorchem.com]

- 6. mdpi.com [mdpi.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-Acetylthioethanesulfonic Acid Sodium Salt

Foreword: Proactive Stability Profiling in Pharmaceutical Development

In the landscape of modern drug development, an in-depth understanding of the physicochemical properties of all components, including excipients and intermediates, is not merely a regulatory requirement but a cornerstone of robust formulation design. The thermal stability of a compound, in particular, dictates its manufacturing process parameters, storage conditions, and ultimately, its shelf-life and safety profile. This guide provides a comprehensive technical overview of the anticipated thermal behavior of 2-Acetylthioethanesulfonic Acid Sodium Salt, a molecule of interest due to its dual functionality of a thioester and a sulfonate salt. While empirical data for this specific molecule is not widely published, this document, grounded in the principles of chemical reactivity and thermal analysis, offers a predictive framework for its stability assessment. By dissecting the known thermal degradation pathways of its constituent functional groups—the thioester and the sodium alkyl sulfonate—we can construct a scientifically rigorous hypothesis of its thermal signature. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also practical, field-proven methodologies for its empirical validation.

Molecular Architecture and its Implications for Thermal Stability

This compound is characterized by a thioester linkage and a terminal sodium sulfonate group. This unique combination of functional groups suggests a multi-stage thermal decomposition profile.

-

The Thioester Moiety: Thioesters are known to be susceptible to thermal cleavage.[1] The pyrolysis of thioacetates often proceeds through mechanisms analogous to their ester counterparts, which can involve the elimination of acetic acid or related fragments upon heating.[1]

-

The Sodium Alkyl Sulfonate Group: Sodium alkyl sulfonates are generally recognized for their significant thermal stability.[2] Decomposition of these salts typically requires temperatures in the range of 200-300°C and can lead to the evolution of sulfur oxides (SO₂, SO₃) and the formation of a carbonaceous residue.[3]

Based on these characteristics, it is hypothesized that the initial thermal degradation of this compound will be dictated by the less stable thioester group, followed by the decomposition of the more robust ethanesulfonate backbone at higher temperatures.

Recommended Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound necessitates a multi-faceted analytical approach. The following experimental protocols are designed to provide a complete thermal profile of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining a material's thermal stability by monitoring its mass change as a function of temperature.[4]

Experimental Protocol: TGA of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices:

-

A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

An inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal decomposition of the molecule.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[5][6] This technique can identify melting points, glass transitions, and exothermic or endothermic decomposition events.[5][6]

Experimental Protocol: DSC of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks, and determine their onset temperatures and enthalpy changes (ΔH).

Causality Behind Experimental Choices:

-

Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

-

The temperature range is selected to encompass potential melting and the initial decomposition events, as suggested by the expected lability of the thioester group.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

To identify the gaseous byproducts of thermal decomposition, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer is highly recommended.[7] This provides real-time analysis of the evolved gases as a function of temperature.

Anticipated Thermal Profile and Degradation Pathway

Based on the chemical structure, the following thermal events are predicted for this compound.

Table 1: Predicted Thermal Events for this compound

| Temperature Range (°C) | Predicted Event | Technique | Expected Observation |

| 150 - 250 | Decomposition of Thioester | TGA | Initial mass loss |

| DSC | Endothermic or exothermic peak | ||

| 250 - 400 | Decomposition of Ethanesulfonate | TGA | Significant mass loss |

| DSC | Exothermic peak(s) | ||

| > 400 | Formation of Stable Residue | TGA | Residual mass |

Proposed Degradation Pathway:

The initial decomposition is likely to involve the cleavage of the thioester bond. The thermal decomposition of sodium acetate is known to produce acetic acid vapors, sodium oxide, carbon monoxide, and carbon dioxide.[8][9] A similar pathway can be postulated for the acetylthio group. The subsequent degradation at higher temperatures would involve the breakdown of the ethanesulfonate moiety, releasing sulfur dioxide and other volatile organic fragments, ultimately leaving a stable inorganic residue.[4]

Practical Implications for Handling and Storage

The predicted thermal profile of this compound underscores the importance of controlled temperature during its handling and storage.

-

Manufacturing: During processes that involve heating, such as drying or milling, temperatures should be maintained well below the predicted onset of decomposition to prevent degradation and the formation of impurities.

-

Storage: The compound should be stored in a cool, dry place, away from direct heat sources. While the sodium sulfonate group confers a degree of stability, the thioester is a potential liability.

-

Formulation: When formulating with other excipients, the potential for solid-state interactions at elevated temperatures should be considered. DSC can be a valuable tool for screening for such incompatibilities.

Conclusion: A Predictive Approach to Ensuring Product Quality

This technical guide has outlined a comprehensive strategy for assessing the thermal stability of this compound. By leveraging our understanding of the thermal behavior of its constituent functional groups, we have proposed a likely degradation pathway and established robust analytical methodologies for its verification. This proactive, science-driven approach to stability profiling is essential for mitigating risks in drug development, ensuring the quality and safety of the final product, and accelerating the path to market. The experimental protocols and predictive insights provided herein serve as a valuable resource for any scientist or researcher tasked with the characterization and handling of this and structurally related molecules.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas-phase pyrolysis of the S-butyl thioacetates. RSC Publishing. Retrieved from [Link]

-

GREEN AGROCHEM. (2024, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. Retrieved from [Link]

-

Multi-element Scanning Thermal Analysis. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Retrieved from [Link]

-

Green Chemistry. (n.d.). Hydrothermal reactions of sodium formate and sodium acetate as model intermediate products of the sodium hydroxide-promoted hydrothermal gasification of biomass. RSC Publishing. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Preparation and Pyrolysis of Certain Hexyl Thioacetates. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 8). Decomposition products of sodium acetate. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium acetate. Retrieved from [Link]

-

MDPI. (2024, November 22). Insight into the Thermal Washing Mechanism of Sodium Lignosulfonate Alkyl/Sodium Persulfate Compound on Oily Sludge. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Acetate?. Retrieved from [Link]

-

ResearchGate. (n.d.). thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... Retrieved from [Link]

-

Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot reaction for removal of thioacetate group by desulfurization under UV light. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves of pure sulphur and 0.6S-EG.... Retrieved from [Link]

-

PMC. (2012, March 9). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Retrieved from [Link]

-

Imre Blank's. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Retrieved from [Link]

- Google Patents. (n.d.). WO2001077096A2 - Preparation of natural thioacetates and derivatives.

-

Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

-

PLOS One. (n.d.). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Research journals. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

Sources

- 1. Gas-phase pyrolysis of the S-butyl thioacetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 3. researchgate.net [researchgate.net]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Acetylthioethanesulfonic Acid Sodium Salt

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetylthioethanesulfonic Acid Sodium Salt. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural elucidation of this compound. While a complete set of experimental spectra for this specific molecule is not publicly available, this guide will utilize predictive data and spectral information from closely related analogues to provide a thorough and instructive analysis.

Introduction to this compound